molecular formula C14H20BrN B8795409 1-(4-Bromo-2-tert-butylphenyl)pyrrolidine CAS No. 850012-53-2

1-(4-Bromo-2-tert-butylphenyl)pyrrolidine

Cat. No. B8795409
M. Wt: 282.22 g/mol
InChI Key: IBGFIMUGUVAACQ-UHFFFAOYSA-N
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Patent
US08163952B2

Procedure details

In a manner analogous to example 1 b, the process is carried out by a reaction of 10 g (44 mmol) of 4-bromo-2-tert-butylphenylamine with 3.8 g (96 mmol) of 60% sodium hydride and with 3.4 ml (96 mmol) of 1,4-dibromobutane. 7.6 g of 1-(4-bromo-2-tert-butylphenyl)-pyrrolidine are obtained in the form of an oil (yield=61%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH:3]=1.[H-].[Na+].Br[CH2:16][CH2:17][CH2:18][CH2:19]Br>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:19][CH2:18][CH2:17][CH2:16]2)=[C:4]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)N)C(C)(C)C
Name
Quantity
3.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3.4 mL
Type
reactant
Smiles
BrCCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)N1CCCC1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: CALCULATEDPERCENTYIELD 61.2%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.